2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether
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Overview
Description
2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether is a complex organic compound that features a combination of pyrrole, pyridine, and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether typically involves multi-step organic reactions. One common approach includes the formation of the pyrrole and pyridine rings followed by their coupling through an ether linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and pyridine derivatives with ether linkages, such as:
- 2-chloro-4-(1H-pyrrol-1-yl)phenyl 2-pyridinyl ether
- 4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether
Uniqueness
What sets 2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
2-(2-chloro-4-pyrrol-1-ylphenoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-9-12(22-7-1-2-8-22)4-5-14(13)23-15-6-3-11(10-21-15)16(18,19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXJAMNEJBDEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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